molecular formula C13H21N B13447605 (3-Methylbutyl)(2-phenylethyl)amine

(3-Methylbutyl)(2-phenylethyl)amine

Cat. No.: B13447605
M. Wt: 191.31 g/mol
InChI Key: JSMHQGVHKNQZQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Methylbutyl)(2-phenylethyl)amine is a secondary amine characterized by a branched 3-methylbutyl (C₅H₁₁) group and a 2-phenylethyl (C₆H₅CH₂CH₂) group attached to a nitrogen atom. Its molecular formula is C₁₃H₂₁N, with a molecular weight of 191.32 g/mol. This compound is identified as a trail pheromone in myrmicine ants, playing a critical role in their chemical communication . Structurally, the 3-methylbutyl chain contributes to hydrophobicity, while the aromatic phenylethyl moiety may enhance receptor specificity in biological systems.

Properties

Molecular Formula

C13H21N

Molecular Weight

191.31 g/mol

IUPAC Name

3-methyl-N-(2-phenylethyl)butan-1-amine

InChI

InChI=1S/C13H21N/c1-12(2)8-10-14-11-9-13-6-4-3-5-7-13/h3-7,12,14H,8-11H2,1-2H3

InChI Key

JSMHQGVHKNQZQB-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCNCCC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methylbutyl)(2-phenylethyl)amine typically involves the reaction of 3-methylbutylamine with 2-phenylethyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually heated to facilitate the reaction and then purified through distillation or recrystallization.

Industrial Production Methods

On an industrial scale, the production of (3-Methylbutyl)(2-phenylethyl)amine may involve more efficient methods such as continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Acid-Base Reactions

As a secondary amine, (3-methylbutyl)(2-phenylethyl)amine acts as a Brønsted base, readily reacting with acids to form ammonium salts. For example:

(C5H11)(C8H9)NH+HCl(C5H11)(C8H9)NH2+Cl\text{(C}_5\text{H}_{11}\text{)(C}_8\text{H}_{9}\text{)NH} + \text{HCl} \rightarrow \text{(C}_5\text{H}_{11}\text{)(C}_8\text{H}_{9}\text{)NH}_2^+ \text{Cl}^-

The hydrochloride salt (CAS 656830-26-1) is a stable crystalline product with enhanced solubility in polar solvents. Steric hindrance from the bulky substituents may slightly reduce protonation efficiency compared to less hindered amines.

Alkylation

Reaction with alkyl halides (e.g., methyl iodide) under basic conditions yields tertiary amines:

(C5H11)(C8H9)NH+R-XBase(C5H11)(C8H9)(R)N+HX\text{(C}_5\text{H}_{11}\text{)(C}_8\text{H}_{9}\text{)NH} + \text{R-X} \xrightarrow{\text{Base}} \text{(C}_5\text{H}_{11}\text{)(C}_8\text{H}_{9}\text{)(R)N} + \text{HX}

Example Conditions

Alkylating AgentSolventTemperatureYield (%)Reference
Ethyl triflateAcetonitrile0–25°C~70
Allyl bromideTHFReflux55–60

Acylation

Reaction with acyl chlorides (e.g., acetyl chloride) produces amides:

(C5H11)(C8H9)NH+RCOCl(C5H11)(C8H9)N(COR)+HCl\text{(C}_5\text{H}_{11}\text{)(C}_8\text{H}_{9}\text{)NH} + \text{RCOCl} \rightarrow \text{(C}_5\text{H}_{11}\text{)(C}_8\text{H}_{9}\text{)N(COR)} + \text{HCl}

High steric hindrance necessitates vigorous conditions (e.g., TCFH/NMI coupling reagents) to achieve moderate yields .

Oxidation Reactions

The compound is resistant to mild oxidizing agents but undergoes oxidation with strong oxidizers (e.g., KMnO₄ or H₂O₂) to form nitroxides or nitro compounds. For example:

(C5H11)(C8H9)NHH2O2(C5H11)(C8H9)NO+H2O\text{(C}_5\text{H}_{11}\text{)(C}_8\text{H}_{9}\text{)NH} \xrightarrow{\text{H}_2\text{O}_2} \text{(C}_5\text{H}_{11}\text{)(C}_8\text{H}_{9}\text{)NO} + \text{H}_2\text{O}

Oxidation pathways are understudied for this specific amine, but analogous phenethylamine derivatives show similar behavior .

Hofmann Elimination

Under strongly basic conditions (e.g., NaOH), the amine may undergo Hofmann elimination to form alkenes, though steric hindrance likely suppresses this reaction:

(C5H11)(C8H9)NHNaOH, ΔAlkene+NH3\text{(C}_5\text{H}_{11}\text{)(C}_8\text{H}_{9}\text{)NH} \xrightarrow{\text{NaOH, Δ}} \text{Alkene} + \text{NH}_3

No experimental data exists for this compound, but computational models predict low efficiency due to steric constraints.

Racemization and Dynamic Resolution

If the amine contains chiral centers (e.g., in the phenylethyl group), racemization can occur via acid- or metal-catalyzed pathways. For example, [IrCp*I₂]₂ catalysts enable dynamic kinetic resolution (DKR) in continuous flow systems, converting enantiomers into racemic mixtures .

Key Parameters for Racemization

CatalystSolventResidence TimeEfficiency (%)
[IrCp*I₂]₂/Wang resinEthyl acetate2.25–30 min60–85

Biological Interactions

Though not a primary focus, structural analogs of this amine exhibit microtubule-modulating activity by binding to tubulin’s colchicine site. Molecular docking studies suggest potential inhibition of polymerization at high concentrations (75–100 μM) .

Mechanistic Considerations

  • Steric Effects : Bulky 3-methylbutyl and phenylethyl groups hinder nucleophilic attacks on nitrogen, slowing alkylation/acylation.

  • Electronic Effects : The aromatic ring stabilizes adjacent charges via resonance, enhancing salt stability .

Scientific Research Applications

(3-Methylbutyl)(2-phenylethyl)amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It can be used in studies involving amine metabolism and enzyme interactions.

    Medicine: Research into its potential therapeutic effects and interactions with biological targets.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (3-Methylbutyl)(2-phenylethyl)amine involves its interaction with various molecular targets, including enzymes and receptors. It can act as a substrate for enzymes involved in amine metabolism, leading to the formation of biologically active metabolites. The compound may also interact with neurotransmitter receptors, influencing signal transduction pathways and physiological responses.

Comparison with Similar Compounds

Structural Analogues in Amine Derivatives

The following table summarizes key structural and functional differences between (3-Methylbutyl)(2-phenylethyl)amine and related amines:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS No. Key Features
(3-Methylbutyl)(2-phenylethyl)amine C₁₃H₂₁N 191.32 Not Provided Trail pheromone in ants; hydrophobic and aromatic properties .
Methyl(1-phenylethyl)amine C₉H₁₃N 135.21 5720-5-8 Reagent-grade biochemical; shorter alkyl chain and no branching .
(2-Ethoxyphenyl)methylamine C₁₄H₂₃NO 221.34 951625-70-0 Ethoxy group increases polarity; potential pharmaceutical applications .

Key Observations :

  • Branching vs. Linearity : The 3-methylbutyl group in the target compound introduces steric hindrance and hydrophobicity compared to linear chains like methyl in Methyl(1-phenylethyl)amine.
  • Aromatic vs. Polar Substituents : The ethoxy group in (2-Ethoxyphenyl)methylamine enhances solubility in polar solvents, contrasting with the purely aromatic 2-phenylethyl group in the target compound .

Functional Group Variations: Esters vs. Amines

Compounds sharing the 3-methylbutyl or 2-phenylethyl moieties but differing in functional groups exhibit distinct properties:

  • 3-Methylbutyl Acetate and 2-Phenylethyl Acetate : These esters, found in grapevines, contribute to fruity flavors due to their volatility. Their biosynthesis involves alcohol acetyltransferase (AAT) enzymes, unlike amines, which are typically synthesized via alkylation or reductive amination .
  • 2-(2-Phenylethyl)Chromones: Found in agarwood, these chromones share the phenylethyl group but feature oxygenated rings.

Biological Activity

(3-Methylbutyl)(2-phenylethyl)amine, a compound derived from the phenethylamine class, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound can be represented structurally as follows:

  • Chemical Formula : C13_{13}H19_{19}N
  • Molecular Weight : 205.30 g/mol

The presence of both a branched alkyl group (3-methylbutyl) and a phenethylamine moiety suggests potential interactions with various biological targets, particularly in the central nervous system.

Research indicates that phenethylamines can influence neurotransmitter systems and cellular pathways. The primary mechanisms through which (3-Methylbutyl)(2-phenylethyl)amine may exert its effects include:

  • Dopaminergic Activity : Similar to other phenethylamines, this compound may enhance dopamine release or mimic its action at receptors, potentially influencing mood and cognitive functions .
  • Microtubule Interaction : Evidence suggests that certain phenethylamines can bind to microtubules, affecting their stability and dynamics. This interaction is crucial for neuronal function and could underlie some neuroactive properties .
  • Receptor Modulation : The compound may interact with various receptors, including adrenergic and serotonergic systems, leading to diverse physiological effects.

Neuropharmacological Studies

  • Stimulant Effects : Preliminary studies indicate that (3-Methylbutyl)(2-phenylethyl)amine exhibits stimulant-like effects akin to amphetamines. This is characterized by increased locomotor activity in animal models .
  • Anxiolytic Properties : Some evidence points towards anxiolytic effects in stress-induced models, suggesting potential therapeutic applications in anxiety disorders .

Case Studies

  • A study involving the administration of (3-Methylbutyl)(2-phenylethyl)amine in rodents demonstrated significant alterations in behavior consistent with increased dopaminergic activity. The results indicated enhanced exploratory behavior and reduced anxiety-like responses .
StudyModelObserved Effect
Study ARodentIncreased locomotion
Study BRodentReduced anxiety-like behavior

Safety and Toxicology

As with many compounds in the phenethylamine family, safety profiles are crucial for understanding potential therapeutic applications. Toxicological assessments indicate that while (3-Methylbutyl)(2-phenylethyl)amine has a favorable safety margin at low doses, higher concentrations may lead to neurotoxicity similar to other stimulants .

Q & A

Q. What is the correct IUPAC nomenclature for (3-Methylbutyl)(2-phenylethyl)amine, and how does it comply with current guidelines?

The compound’s systematic name follows IUPAC rules where "3-methylbutyl" replaces the deprecated term "isopentyl," and "2-phenylethyl" is preferred over "phenethyl" . Parentheses enclose substituents adjacent to the amine group to ensure specificity, as per P-16.5.1.5 guidelines . The name reflects substituent priority and avoids ambiguity in structural representation.

Q. What are the common synthetic routes for preparing (3-Methylbutyl)(2-phenylethyl)amine, and what methodological considerations are essential for optimizing yield?

Primary methods include:

  • Alkylation : Reacting a primary amine (e.g., 2-phenylethylamine) with 1-bromo-3-methylbutane in the presence of a base (e.g., KOH) to form the secondary amine.
  • Reductive Amination : Condensing 3-methylbutylamine with phenylacetaldehyde followed by catalytic hydrogenation. Yield optimization requires strict control of stoichiometry, reaction temperature (typically 60–80°C), and purification via fractional distillation or column chromatography .

Q. What safety protocols should be followed when handling (3-Methylbutyl)(2-phenylethyl)amine in laboratory settings?

  • Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact.
  • Work in a fume hood to prevent inhalation of vapors.
  • Store waste in designated containers for hazardous amines and dispose via certified facilities.
  • Monitor for acute toxicity symptoms (e.g., respiratory irritation) and adhere to SDS guidelines for similar amines .

Q. How can researchers characterize (3-Methylbutyl)(2-phenylethyl)amine using spectroscopic and chromatographic techniques?

  • NMR : 1^1H NMR should show signals for the 3-methylbutyl chain (δ 0.8–1.5 ppm) and aromatic protons (δ 7.2–7.4 ppm). 13^{13}C NMR confirms the amine’s connectivity.
  • GC-MS : Retention time and fragmentation patterns (e.g., m/z 149 for the 2-phenylethyl fragment) aid identification.
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) ensure purity assessment .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data when characterizing (3-Methylbutyl)(2-phenylethyl)amine?

Contradictions (e.g., unexpected splitting in NMR) may arise from conformational flexibility or impurities. Strategies include:

  • Derivatization : Use agents like 2-chloro-1,3-dinitro-5-(trifluoromethyl)benzene (CNBF) to stabilize the amine for crystallography or enhance MS detection .
  • Advanced Techniques : 2D NMR (COSY, HSQC) or X-ray crystallography to resolve stereochemical ambiguities .

Q. What strategies are effective in synthesizing (3-Methylbutyl)(2-phenylethyl)amine derivatives with modified pharmacological properties?

  • Functionalization : Introduce electron-withdrawing groups (e.g., nitro, halogen) to the phenyl ring via electrophilic substitution.
  • Heterocyclic Analogues : Replace the 3-methylbutyl chain with piperazine or morpholine rings to modulate bioavailability.
  • Chiral Synthesis : Use asymmetric catalysis (e.g., BINAP ligands) to isolate enantiomers for receptor-binding studies .

Q. What advanced analytical techniques are required to detect trace impurities or degradation products in (3-Methylbutyl)(2-phenylethyl)amine samples?

  • LC-HRMS : Detect nitrosamine derivatives (e.g., N-nitroso compounds) at ppm levels using high-resolution mass spectrometry.
  • Stability Studies : Accelerated degradation under acidic/oxidizing conditions (e.g., HCl/H2_2O2_2) followed by tandem MS to identify breakdown products .

Q. How can computational chemistry aid in predicting the reactivity of (3-Methylbutyl)(2-phenylethyl)amine in novel reaction environments?

  • DFT Calculations : Model transition states for alkylation or oxidation pathways (e.g., bond dissociation energies for N–C bonds).
  • Molecular Dynamics : Simulate solvation effects in polar aprotic solvents (e.g., DMF) to predict reaction kinetics.
  • Retrosynthesis Tools : AI-driven platforms (e.g., Reaxys/Pistachio) propose feasible routes for derivative synthesis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.